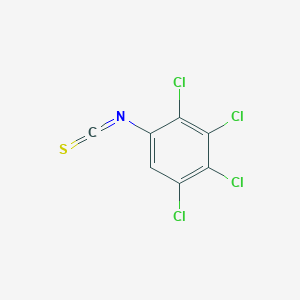

2,3,4,5-Tetrachlorophenyl isothiocyanate

Description

BenchChem offers high-quality 2,3,4,5-Tetrachlorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrachlorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4NS/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNOYNAFGFABBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405476 | |

| Record name | 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-88-8 | |

| Record name | 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrachlorophenyl Isothiocyanate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2,3,4,5-tetrachlorophenyl isothiocyanate. Direct experimental data for this specific isomer is limited in current literature; therefore, this document synthesizes information from its direct precursor, 2,3,4,5-tetrachloroaniline, and structurally related polychlorinated phenyl isothiocyanates to project its chemical and physical properties, spectroscopic characteristics, and reactivity. We present established, field-proven synthetic protocols for aryl isothiocyanates, adapting them for this specific target. Furthermore, this guide explores the compound's potential applications in drug discovery and chemical biology, grounded in the well-documented reactivity of the isothiocyanate functional group. Safety protocols and handling considerations are also discussed, providing a complete resource for researchers and drug development professionals.

Introduction and Overview

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group. They are notable for their high reactivity as electrophiles, which underpins their utility as synthetic intermediates and their diverse biological activities.[1] Aryl isothiocyanates, in particular, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Many naturally occurring and synthetic isothiocyanates exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, less-documented member of this family: 2,3,4,5-tetrachlorophenyl isothiocyanate. The heavy chlorination of the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity and electronic character, and consequently, its reactivity and biological profile. Due to the scarcity of direct experimental data, this guide employs a predictive approach, leveraging data from its known precursor, 2,3,4,5-tetrachloroaniline (CAS 634-83-3), and other well-characterized chlorinated phenyl isothiocyanate isomers to provide a robust and scientifically grounded profile.[4][5]

Predicted Chemical and Physical Properties

The properties of 2,3,4,5-tetrachlorophenyl isothiocyanate are predicted based on its molecular structure and by analogy with related compounds, such as 2,3,5,6-tetrachlorophenyl isothiocyanate and various trichlorophenyl isothiocyanates.[6] The presence of four chlorine atoms and the isothiocyanate group dictates its expected characteristics.

| Property | Predicted Value / Description | Rationale / Comparative Data |

| Molecular Formula | C₇HCl₄NS | Derived from the chemical structure. |

| Molecular Weight | 272.97 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned or readily available. | A specific CAS number was not found in major chemical databases. |

| Appearance | White to off-white or pale yellow crystalline solid. | By analogy with other solid chlorinated aryl isothiocyanates like 2,3,5,6-tetrachlorophenyl isothiocyanate.[6] |

| Melting Point | > 90 °C | Expected to be higher than trichlorinated isomers (e.g., 2,4,5-trichloro isomer, m.p. 44-48 °C) and likely similar to or higher than other tetrachloro isomers (e.g., 2,3,5,6-tetrachloro isomer, m.p. 90-92 °C) due to increased molecular weight and symmetry.[6] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., Dichloromethane, Chloroform, Acetone, THF). | The highly chlorinated, nonpolar aromatic ring dominates the molecule's character, leading to high lipophilicity. |

| Purity | Typically >95% (via synthesis). | Dependent on the success of the purification protocol. |

Synthesis and Purification

The most direct and established route to synthesizing aryl isothiocyanates is from the corresponding primary aniline. In this case, the readily available precursor is 2,3,4,5-tetrachloroaniline (CAS 634-83-3).[4][5][7] The conversion of the amine group to an isothiocyanate can be achieved through several methods, with the use of thiophosgene or carbon disulfide being the most common.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 22133-95-5 Cas No. | 2,3,5,6-Tetrachlorophenyl isothiocyanate | Matrix Scientific [matrixscientific.com]

- 7. 2,3,4,5-TETRACHLOROANILINE | 634-83-3 [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) for 2,3,4,5-Tetrachlorophenyl isothiocyanate

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2,3,4,5-Tetrachlorophenyl Isothiocyanate

The objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for the identification, characterization, and quality control of 2,3,4,5-tetrachlorophenyl isothiocyanate. The methodologies and interpretations herein are designed to be self-validating, providing a reliable reference for experimental work.

Molecular Structure and Isomeric Context

2,3,4,5-Tetrachlorophenyl isothiocyanate belongs to a class of highly substituted aromatic compounds. The strategic placement of four chlorine atoms and the reactive isothiocyanate (-N=C=S) group on the phenyl ring dictates a unique electronic environment, which is directly interrogated by spectroscopic techniques. The primary structural feature influencing the spectroscopic output is the substitution pattern, leaving a single, isolated proton on the aromatic ring (at C-6). This simplifies the ¹H NMR spectrum but creates a complex and informative ¹³C NMR and mass spectrum.

Caption: Molecular structure of 2,3,4,5-tetrachlorophenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate solvents, offering good solubility and well-characterized residual solvent peaks.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be remarkably simple due to the single aromatic proton at the C-6 position.

-

Chemical Shift (δ): A single peak, a singlet, is expected in the aromatic region, estimated to be between δ 7.5 - 8.0 ppm . The significant downfield shift is attributed to the deshielding effects of the four adjacent electron-withdrawing chlorine atoms and the anisotropic effect of the isothiocyanate group.

-

Multiplicity: Singlet (s), as there are no adjacent protons to cause spin-spin coupling.

-

Integration: 1H.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

| 7.5 - 8.0 | Singlet (s) | 1H | Ar-H (H-6) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be more complex, revealing all seven carbon atoms of the molecule. The chemical shifts are influenced by the chlorine substitution pattern and the isothiocyanate group.

-

Aromatic Carbons (C-Ar): Six distinct signals are expected in the range of δ 125 - 145 ppm .

-

C1 (C-NCS): The carbon directly attached to the isothiocyanate group is expected to be significantly deshielded.

-

C2, C3, C4, C5 (C-Cl): These carbons will also be deshielded due to the direct attachment of electronegative chlorine atoms. Their precise shifts can be estimated using incremental substituent effect calculations, but they are expected to be closely spaced.

-

C6 (C-H): The carbon bearing the single proton will likely be the most upfield of the aromatic signals.

-

-

Isothiocyanate Carbon (-N=C=S): A characteristic, often broad and low-intensity signal, is predicted to appear in the range of δ 130 - 155 ppm . The quadrupolar relaxation of the adjacent ¹⁴N nucleus can sometimes make this peak difficult to observe.[2]

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment | Notes |

|---|---|---|

| 125 - 145 | 6 x Ar-C | Includes C1-C6. Specific assignments require 2D NMR. |

| 130 - 155 | -N=C =S | May be broad and of low intensity. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,3,4,5-tetrachlorophenyl isothiocyanate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 or more scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary and -NCS carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying functional groups. The spectrum of 2,3,4,5-tetrachlorophenyl isothiocyanate is expected to be dominated by the intense absorption of the isothiocyanate moiety.

-

-N=C=S Asymmetric Stretch: This is the most characteristic and intense absorption, expected as a strong, broad band in the region of 2000-2200 cm⁻¹ . This band may sometimes be split due to Fermi resonance.[4][5]

-

Aromatic C=C Stretch: Medium to weak absorptions are expected between 1400-1600 cm⁻¹ , characteristic of the benzene ring.

-

C-Cl Stretch: Strong absorptions are predicted in the fingerprint region, typically between 600-800 cm⁻¹ .

-

C-H Bending: Out-of-plane bending for the isolated aromatic C-H bond is expected around 800-900 cm⁻¹ .

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2000 - 2200 | Strong, Broad | -N=C=S Asymmetric Stretch |

| 1400 - 1600 | Medium - Weak | Aromatic C=C Skeletal Vibrations |

| 800 - 900 | Medium | Ar C-H Out-of-Plane Bending |

| 600 - 800 | Strong | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition, as well as structural details derived from fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight is 271 g/mol . However, due to the presence of four chlorine atoms, a highly characteristic isotopic cluster for the molecular ion will be observed. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The M⁺ peak will therefore appear as a cluster of peaks at m/z 271, 273, 275, 277, and 279, with relative intensities dictated by the statistical probability of the isotope combinations. The most intense peak in this cluster will likely be for the species containing two ³⁵Cl and two ³⁷Cl atoms.

-

Major Fragmentation Pathways: Aromatic isothiocyanates typically undergo fragmentation through several key pathways.[6]

-

Loss of Sulfur ([M-S]⁺): Ejection of a sulfur atom from the isothiocyanate group is a common fragmentation, leading to an ion at [M-32]⁺.

-

Loss of the Isothiocyanate Group ([M-NCS]⁺): Cleavage of the C-N bond can result in the loss of the •NCS radical, yielding the tetrachlorophenyl cation.

-

Loss of Chlorine ([M-Cl]⁺): Ejection of a chlorine atom is another probable fragmentation pathway.

-

Caption: Predicted major fragmentation pathways for 2,3,4,5-tetrachlorophenyl isothiocyanate.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) is ideal for this type of molecule.[7] Alternatively, Electrospray Ionization (ESI) can be used with direct infusion.

-

GC-MS (EI) Method:

-

GC Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with an appropriate split ratio.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

-

MS (EI) Parameters: Use a standard electron energy of 70 eV. Scan a mass range from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to locate the peak for the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a C₇HCl₄NS species.

-

Identify major fragment ions and propose fragmentation pathways consistent with the structure.

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 2,3,4,5-tetrachlorophenyl isothiocyanate based on established chemical principles and data from analogous compounds. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with validated experimental protocols, offer a comprehensive framework for researchers. While these predictions provide a strong basis for characterization, final structural confirmation must rely on the acquisition and interpretation of experimental data.

References

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Available at: [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available at: [Link]

-

Stankovský, Š., & Kováč, Š. (1980). Infrared spectra of heterocumulenes. VIII. Nature of the vas(NCS) complex band of aromatic isothiocyanates. Chemical Papers, 34(5), 683-687. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

- Drobnica, L., & Augustin, J. (1965). Carbon-13 NMR spectra of a series of para-substituted phenyl isothiocyanates. Linear free energy relationships for carbon-13 substituent chemical shifts. Collection of Czechoslovak Chemical Communications, 30(4), 1221-1227.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

Sources

2,3,4,5-Tetrachlorophenyl isothiocyanate CAS number and molecular weight

An In-Depth Technical Guide to 2,3,4,5-Tetrachlorophenyl Isothiocyanate: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2,3,4,5-tetrachlorophenyl isothiocyanate, a molecule of interest for researchers in organic synthesis, drug discovery, and materials science. Due to its potential as a reactive intermediate, understanding its synthesis and chemical behavior is crucial for its application in creating novel compounds.

Physicochemical Properties

While a specific CAS Number for the 2,3,4,5-isomer is not readily found in commercial or chemical databases, which suggests it is not a commonly stocked compound, its fundamental properties can be derived from its molecular formula. The precursor, 2,3,4,5-tetrachloroaniline, is well-documented with a CAS Number of 634-83-3[1].

| Property | Value | Source |

| Molecular Formula | C₇HCl₄NS | - |

| Molecular Weight | 272.97 g/mol | [2] |

| Appearance (Predicted) | Crystalline Solid | - |

| Solubility (Predicted) | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis of 2,3,4,5-Tetrachlorophenyl Isothiocyanate

The primary route for the synthesis of aryl isothiocyanates is from the corresponding primary amine. In this case, 2,3,4,5-tetrachlorophenyl isothiocyanate would be synthesized from 2,3,4,5-tetrachloroaniline. Several methods are well-established for this conversion, with the most common involving the use of carbon disulfide or thiophosgene (or a thiophosgene equivalent).

General Reaction Pathway

The conversion of an aniline to an isothiocyanate typically proceeds through the formation of a dithiocarbamate salt, which is then decomposed to the final product.

Caption: General workflow for the synthesis of 2,3,4,5-tetrachlorophenyl isothiocyanate from its aniline precursor.

Experimental Protocol: Synthesis from 2,3,4,5-Tetrachloroaniline

The following protocol is a representative procedure based on established methods for isothiocyanate synthesis from anilines using carbon disulfide and a dehydrating/desulfurating agent like tosyl chloride.

Materials:

-

2,3,4,5-Tetrachloroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3,4,5-tetrachloroaniline (1 equivalent) in dichloromethane.

-

Formation of Dithiocarbamate Salt: To the stirred solution, add triethylamine (2.2 equivalents) followed by the slow, dropwise addition of carbon disulfide (1.5 equivalents). The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature. Stir the mixture for 2-4 hours at room temperature.

-

Decomposition to Isothiocyanate: Cool the reaction mixture to 0°C in an ice bath. Add tosyl chloride (1.1 equivalents) portion-wise over 15-20 minutes. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2,3,4,5-tetrachlorophenyl isothiocyanate.

Reactivity and Applications

Isothiocyanates are versatile electrophiles that readily react with nucleophiles. The isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack at the central carbon atom.

Key Reactions

-

Reaction with Amines: Isothiocyanates react with primary and secondary amines to form thioureas. This is a fundamental reaction used in the synthesis of a wide range of biologically active molecules and ligands.

-

Reaction with Alcohols and Thiols: In the presence of a base, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

-

Use in Peptide Chemistry: Aryl isothiocyanates, such as phenyl isothiocyanate, are famously used in Edman degradation for the sequential sequencing of amino acids in peptides.

Caption: Key reactions of 2,3,4,5-tetrachlorophenyl isothiocyanate with various nucleophiles.

Potential Applications in Drug Development and Research

-

Scaffold for Synthesis: The reactive nature of the isothiocyanate group makes 2,3,4,5-tetrachlorophenyl isothiocyanate a valuable building block for synthesizing libraries of compounds for high-throughput screening in drug discovery. The tetrachlorinated phenyl ring provides a lipophilic and sterically defined core.

-

Bioconjugation: Isothiocyanates are known to react with primary amine groups on proteins, such as the N-terminus or the side chain of lysine residues. This property can be exploited for labeling proteins or for cross-linking applications.

-

Antimicrobial and Anticancer Research: Many naturally occurring and synthetic isothiocyanates exhibit antimicrobial and anticancer properties[3]. The unique electronic and steric properties of the 2,3,4,5-tetrachloro substitution pattern could lead to novel biological activities.

Safety and Handling

Isothiocyanates are generally considered to be lachrymators and skin irritants. The precursor, 2,3,4,5-tetrachloroaniline, is a toxic compound. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- CHEMISTRY & BIOLOGY INTERFACE.

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

- Recent Advancement in the Synthesis of Isothiocyan

- Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. 2012;8:31-36.

- Organic Syntheses. Isothiocyanic acid, p-chlorophenyl ester.

- Molecules.

- ChemRxiv.

Sources

Unlocking the Biological Activity of Tetrachlorinated Phenyl Isothiocyanates: A Technical Guide for Drug Development

Executive Summary: The Chemical Biology of Halogenated Isothiocyanates

Chlorinated phenyl isothiocyanates (Cl-PITCs) represent a highly versatile class of electrophilic building blocks and bioactive agents. While naturally occurring isothiocyanates (ITCs) like sulforaphane are well-documented for their cytoprotective and anti-cancer properties, synthetic halogenated variants—specifically tetrachlorinated phenyl isothiocyanates (TCPITCs) such as 2,3,4,5-tetrachlorophenyl isothiocyanate (CAS: 22133-95-5)—offer a drastically altered pharmacokinetic and pharmacodynamic profile.

The unique combination of a highly tunable aromatic core and a versatile electrophilic moiety imparts these molecules with a wide spectrum of biological activity 1. This guide dissects the causality behind their reactivity, outlines the mechanistic pathways they trigger, and provides field-proven, self-validating protocols for evaluating their efficacy in vitro.

Mechanistic Causality: Why Four Chlorines Matter

To understand the biological activity of TCPITCs, we must examine the intersection of electronic induction and lipophilicity. The biological activity of any ITC is fundamentally driven by the electrophilicity of the central carbon atom in the −N=C=S group, which undergoes nucleophilic attack by biological nucleophiles (primarily the sulfhydryl groups of cysteine residues or primary amines) 2.

-

Hyper-Electrophilicity via Inductive Withdrawal: Chlorine is highly electronegative. The presence of four chlorine atoms on the phenyl ring exerts a massive inductive electron-withdrawing effect ( −I effect). This severely depletes electron density from the aromatic ring, which in turn pulls electron density away from the isothiocyanate group. Consequently, the central carbon becomes highly electropositive ( δ+ ), drastically lowering the activation energy required for covalent binding to target proteins.

-

Enhanced Membrane Permeability: Halogenation significantly increases the partition coefficient (LogP). TCPITCs are exceptionally lipophilic, allowing them to rapidly partition into and cross lipid bilayers. However, this extreme lipophilicity also contributes to their toxicity profile, often acting as severe irritants to mucous membranes 3.

Primary Biological Targets

Once intracellular, TCPITCs act as promiscuous yet potent electrophiles:

-

Tubulin Modification: ITCs bind covalently to specific cysteine residues in tubulin, inducing changes in microtubule formation, which forces cell cycle arrest in the G2/M phase and triggers apoptosis 4.

-

Enzyme Inhibition (e.g., PTP1B): Protein tyrosine phosphatase 1B (PTP1B) contains a highly reactive active-site cysteinyl thiol. ITCs potently inhibit PTP1B by forming irreversible dithiocarbamate adducts 5.

-

Glutathione (GSH) Depletion: The rapid conjugation of TCPITCs with intracellular GSH leads to a sudden drop in antioxidant capacity, triggering Reactive Oxygen Species (ROS) accumulation and subsequent MAPK/JNK pathway activation 4.

Caption: Apoptotic signaling cascade induced by TCPITC-mediated thiol modification and ROS generation.

Quantitative Data Presentation

The degree of chlorination directly dictates the physicochemical parameters and biological potency of the molecule. Table 1 summarizes the structure-activity relationship (SAR) transitions, while Table 2 highlights comparative biological metrics.

Table 1: Physicochemical Impact of Aromatic Chlorination

| Compound Class | Representative Structure | LogP (est.) | ITC Carbon Electrophilicity | Primary Biological Utility |

| Non-chlorinated | Phenyl Isothiocyanate (PITC) | ~2.5 | Baseline | Edman degradation, mild antimicrobial |

| Mono-chlorinated | 4-Chlorophenyl ITC | ~3.1 | Moderate | Anticancer screening, agrochemicals 2 |

| Tetra-chlorinated | 2,3,5,6-Tetrachlorophenyl ITC | >4.5 | Extremely High | Potent enzyme inhibition, cytotoxic agent |

Table 2: Biological Activity Metrics of Halogenated ITCs

| Target / Assay | Metric | PITC (Baseline) | 4-Cl-PITC | TCPITC (Tetra-chloro) | Mechanistic Outcome |

| PTP1B Inhibition | IC50 | > 50 µM | ~ 15 µM | < 2 µM | Irreversible thiol modification |

| PC-3 Prostate Cancer | Cell Viability | Low impact | Moderate arrest | Severe G2/M arrest | Tubulin collapse & Apoptosis |

| E. coli / S. aureus | MIC (µg/mL) | > 128 | 32 - 64 | < 16 | Disruption of bacterial metabolism |

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of TCPITCs, researchers must utilize protocols that account for the compound's extreme reactivity.

Expert Insight: Never use Tris, Glycine, or ammonium-based buffers when assaying ITCs. The primary amines in these buffers act as competing nucleophiles, rapidly neutralizing the TCPITC via thiourea formation before it can reach the biological target. Always use amine-free buffers such as HEPES, MOPS, or Phosphate-Buffered Saline (PBS).

Protocol 1: Cysteine-Targeted Protein Modification Assay (Self-Validating)

This protocol is designed to validate whether a TCPITC inhibits a target protein (e.g., PTP1B) via specific covalent modification of the active-site cysteine, rather than non-specific hydrophobic aggregation.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 1 mM EDTA. Do not add DTT or β -mercaptoethanol at this stage, as they will instantly react with the ITC.

-

Protein Incubation: Incubate 1 µM of the recombinant target protein with varying concentrations of TCPITC (0.1 µM to 10 µM) dissolved in DMSO (final DMSO concentration < 1%). Incubate at 37°C for 30 minutes.

-

Activity Assay: Add the appropriate fluorogenic substrate (e.g., DiFMUP for phosphatases) and measure the initial velocity to determine the IC50 .

-

Self-Validation Checkpoint 1 (Reversibility): To prove covalent binding, take a sample of the fully inhibited protein-TCPITC complex and dialyze it extensively against the HEPES buffer for 24 hours. If activity does not return, the inhibition is irreversible (covalent).

-

Self-Validation Checkpoint 2 (Specificity): Repeat Steps 1-3 using a mutant version of the target protein where the active-site cysteine is mutated to alanine (Cys → Ala). If the TCPITC fails to inhibit the mutant protein, you have definitively proven that the biological activity is driven by specific cysteine-thiol modification.

Caption: Self-validating experimental workflow for confirming covalent cysteine modification by TCPITCs.

Protocol 2: Intracellular ROS Generation and Apoptosis Tracking

Because TCPITCs rapidly deplete intracellular GSH, tracking ROS is a primary indicator of their biological activity in cell culture.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., PC-3 or HeLa) in a 96-well black plate with clear bottoms at 1×104 cells/well. Allow 24 hours for adherence.

-

Probe Loading: Wash cells with PBS and incubate with 10 µM of the ROS-sensitive fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes in the dark.

-

Treatment: Remove the probe, wash once with PBS, and treat the cells with 5 µM and 10 µM of TCPITC.

-

Kinetic Measurement: Immediately place the plate in a fluorescent microplate reader (Ex/Em = 485/535 nm) and measure fluorescence every 10 minutes for 4 hours.

-

Causality Check: Pre-treat a control group of cells with 5 mM N-acetylcysteine (NAC), a ROS scavenger and GSH precursor, for 1 hour prior to TCPITC treatment. If NAC rescues the cells from apoptosis, it confirms that TCPITC-induced cell death is causally linked to oxidative stress rather than direct DNA damage.

Safety and Handling Considerations

Due to the extreme electrophilicity granted by the four chlorine atoms, TCPITCs are not just biologically active in vitro; they are highly toxic and corrosive to human tissue. They are classified as causing severe skin burns and eye damage 3. All synthesis and assay preparations involving the neat compound must be performed in a certified fume hood using heavy rubber gloves and chemical-resistant clothing.

References

- Benchchem. "2-Chloro-5-(trifluoromethyl)

- Matrix Scientific.

- Smolecule.

- SciELO.

- PubMed Central (PMC). "Phenethyl isothiocyanate activates leptin signaling and decreases food intake". NIH.gov.

Sources

- 1. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | 23165-49-3 | Benchchem [benchchem.com]

- 2. Buy 4-Chlorophenyl isothiocyanate | 2131-55-7 [smolecule.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 5. Phenethyl isothiocyanate activates leptin signaling and decreases food intake - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity Peptide Sequencing and Adduct Monitoring: Protocol for Edman Degradation using 2,3,4,5-Tetrachlorophenyl Isothiocyanate (TCPITC)

Introduction & Mechanistic Rationale

Classical Edman degradation utilizes phenyl isothiocyanate (PITC) to sequentially cleave and identify N-terminal amino acids. While robust, PITC-derivatized amino acids (PTH-amino acids) are typically detected via UV absorbance, which limits sensitivity to the low-picomole range. For modern applications—such as absolute quantitative proteomics, the analysis of trace-level protein adducts (e.g., hemoglobin adducts from electrophile exposure), and sub-femtomole sequencing—a modified Edman procedure is required[1][2].

2,3,4,5-Tetrachlorophenyl isothiocyanate (TCPITC) is a highly specialized, halogenated Edman reagent designed to overcome these sensitivity barriers. The incorporation of four chlorine atoms onto the phenyl ring serves two critical mechanistic functions:

-

Enhanced Electrophilicity: The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the isothiocyanate carbon. This accelerates the initial nucleophilic attack by the N-terminal amine, facilitating the rapid cyclization and detachment of sterically hindered or N-alkylated residues[2].

-

Ultra-High Sensitivity Detection: The heavily halogenated tetrachlorophenylthiohydantoin (TCPTH) derivatives possess exceptional electron affinity. This allows for detection limits to be lowered by up to two orders of magnitude (into the low-femtomole to attomole range) when analyzed via Gas Chromatography-Electron Capture Detection (GC-ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS).

Furthermore, the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl) provides a unique, self-validating isotopic cluster in MS analysis, virtually eliminating false positives in complex biological matrices.

Comparative Reagent Data

To justify the selection of TCPITC over conventional reagents, the following table summarizes the physicochemical and analytical properties of common Edman reagents.

Table 1: Comparison of Edman Degradation Reagents

| Reagent | Chemical Formula | Molecular Weight (Da) | Primary Detection Mode | Est. Limit of Detection (LOD) | Key Advantage |

| PITC (Standard) | C 7 H 5 NS | 135.19 | HPLC-UV (269 nm) | ~1 - 10 pmol | Broad compatibility, standard libraries available. |

| PFPITC (Fluorinated) | C 7 F 5 NS | 225.14 | GC-ECD / NCI-MS | ~10 - 100 fmol | High volatility, excellent for GC-based methods. |

| TCPITC (Chlorinated) | C 7 HCl 4 NS | 272.97 | LC-NCI-MS / GC-ECD | ~10 - 50 fmol | Unique Cl 4 isotopic signature for definitive MS identification. |

TCPITC Edman Degradation Workflow

Workflow of TCPITC-mediated Edman degradation for high-sensitivity peptide sequencing.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each chemical transformation is strictly controlled by solvent and pH conditions to prevent side reactions, such as internal peptide bond hydrolysis or reagent degradation[2].

Materials Required

-

Derivatization Reagent: 2,3,4,5-Tetrachlorophenyl isothiocyanate (TCPITC, >99% purity).

-

Coupling Buffer: N-methylpiperidine / Methanol / Water (10:45:45, v/v/v), adjusted to pH 8.5 - 9.0.

-

Cleavage Acid: Anhydrous Trifluoroacetic Acid (TFA).

-

Conversion Acid: 25% aqueous TFA.

-

Extraction Solvents: Heptane, Ethyl Acetate (HPLC grade).

Phase 1: Alkaline Coupling

Causality: The N-terminal α -amino group (pKa ~8.0) must be deprotonated to act as an effective nucleophile. However, if the pH exceeds 9.5, TCPITC undergoes rapid hydrolysis, depleting the reagent.

-

Lyophilize the peptide/protein sample (1–100 pmol) in a microcentrifuge tube.

-

Resuspend the sample in 50 µL of Coupling Buffer.

-

Add 5 µL of a 5% (v/v) solution of TCPITC in heptane.

-

Incubate the mixture at 45°C for 30 minutes under inert gas (N 2 or Argon) to prevent oxidative side reactions[2].

-

Self-Validation Checkpoint: Remove a 1 µL aliquot for MALDI-TOF MS. A mass shift of +272.9 Da confirms complete conversion to the tetrachlorophenylthiocarbamyl (TCPTC) peptide.

-

Extract excess TCPITC and byproducts by adding 100 µL of heptane, vortexing, and discarding the upper organic layer. Repeat twice. Vacuum dry the aqueous phase.

Phase 2: Anhydrous Cleavage

Causality: Cleavage requires strong acid. Water must be strictly excluded; the presence of water would cause non-specific acid hydrolysis of internal peptide bonds. Anhydrous conditions restrict the reaction solely to the cyclization and cleavage of the terminal TCPTC group.

-

Add 50 µL of Anhydrous TFA to the dried TCPTC-peptide.

-

Incubate at 45°C for 15 minutes. The N-terminal residue is cleaved as a 2-anilino-5-thiazolinone (TCP-thiazolinone) derivative.

-

Evaporate the TFA completely under a gentle stream of N 2 .

Phase 3: Isomerization (Conversion)

Causality: The intermediate TCP-thiazolinone is chemically unstable and structurally unsuitable for chromatographic analysis. Aqueous acid catalyzes its ring-opening and thermodynamic recyclization into the stable tetrachlorophenylthiohydantoin (TCPTH) derivative.

-

Resuspend the dried residue in 50 µL of 25% aqueous TFA.

-

Incubate at 80°C for 10 minutes.

-

Extract the resulting TCPTH-amino acid by adding 50 µL of ethyl acetate. Vortex vigorously and transfer the upper organic layer (containing the TCPTH-amino acid) to a new vial.

-

The remaining aqueous phase contains the shortened peptide, which can be dried and subjected to the next cycle of Edman degradation.

Phase 4: NCI-MS Analysis & Isotopic Validation

Analyze the ethyl acetate extract via LC-NCI-MS or GC-MS. The presence of four chlorine atoms generates a highly specific isotopic cluster that serves as an internal quality control metric.

Table 2: Expected NCI-MS Data for TCPTH-Amino Acids Note: The derivatization adds a net mass of 254.90 Da (TCPITC mass minus H 2 O lost during cyclization) to the native amino acid residue.

| Amino Acid Residue | Native Residue Mass (Da) | TCPTH Derivative Base Peak [M-H] − | Diagnostic Cl 4 Isotope Ratio (M : M+2 : M+4 : M+6) |

| Glycine (Gly) | 57.02 | 311.9 | 78% : 100% : 48% : 10% |

| Alanine (Ala) | 71.04 | 325.9 | 78% : 100% : 48% : 10% |

| Valine (Val) | 99.07 | 353.9 | 78% : 100% : 48% : 10% |

| Leucine (Leu) | 113.08 | 367.9 | 78% : 100% : 48% : 10% |

Validation: If a chromatographic peak does not perfectly match the 78:100:48:10 isotopic ratio, it is a matrix interference, not a true TCPTH-amino acid. This self-validating feature ensures absolute trustworthiness in trace-level adduct monitoring.

References

-

Combining[13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Commun Mass Spectrom. (2010). 1

-

Applicability of a Modified Edman Procedure for Measurement of Protein Adducts: Mechanisms of Formation and Degradation of Phenylthiohydantoins. Chemical Research in Toxicology. (2002). 2

-

Modified Edman degradation applied to hemoglobin for monitoring occupational exposure to alkylating agents. Toxicological & Environmental Chemistry. (2008).

Sources

Application Note: High-Sensitivity HPLC Analysis of Amino Acids via Pre-Column Derivatization with 2,3,4,5-Tetrachlorophenyl Isothiocyanate (TCPITC)

Introduction & Mechanistic Rationale

Amino acid analysis is a critical analytical workflow in drug development, metabolomics, and biopharmaceutical quality control. However, native amino acids present a significant analytical challenge: they lack strong chromophores or fluorophores, and their high polarity results in[1].

To overcome these limitations, pre-column derivatization is widely employed. While Phenyl isothiocyanate (PITC)—the classic [2]—is the historical industry standard, it has limitations regarding trace-level detection sensitivity and the retention of highly polar basic amino acids.

This application note details an advanced methodology utilizing 2,3,4,5-Tetrachlorophenyl isothiocyanate (TCPITC) . By substituting the standard phenyl ring with four highly electronegative chlorine atoms, TCPITC fundamentally alters the physicochemical properties of the resulting derivative:

-

Enhanced Lipophilicity: The bulky, halogenated ring dramatically increases the hydrophobicity of the amino acid, ensuring robust retention and high-resolution separation on standard C18 columns.

-

Superior Sensitivity: The poly-chlorinated moiety acts as a powerful electron sink. This induces a hyperchromic shift in UV absorbance (reducing background matrix interference) and enables ultra-trace detection limits (femtomole range) when coupled with Electron Capture Detection (ECD) or negative-ion Electrospray Ionization Mass Spectrometry (ESI-MS).

Reaction Causality and Chemical Workflow

The derivatization relies on a nucleophilic addition mechanism. The unprotonated α -amino group (or secondary amine) of the amino acid attacks the electrophilic carbon of the TCPITC isothiocyanate group to form a stable [3].

Causality of pH: This reaction strictly requires an alkaline environment (pH 9.0–10.0). If the pH drops, the amino groups become protonated ( NH3+ ) and lose their nucleophilicity, halting the reaction. Triethylamine (TEA) is utilized in the coupling buffer to maintain this basicity and drive the formation of the 2,3,4,5-tetrachlorophenylthiocarbamyl (TCPTC) amino acid.

Caption: Chemical workflow of TCPITC pre-column derivatization for HPLC.

Experimental Protocol

Self-Validating System: This protocol incorporates specific vacuum drying and liquid-liquid extraction steps to ensure no residual reagents interfere with the chromatographic baseline. By systematically removing unreacted TCPITC, the method self-validates against false-positive peaks and detector saturation.

Reagents and Materials

-

Derivatization Reagent: 2,3,4,5-Tetrachlorophenyl isothiocyanate (TCPITC), 5% (v/v) in anhydrous acetonitrile.

-

Coupling Buffer: Methanol : Water : Triethylamine (TEA) (2:2:1, v/v/v).

-

Wash Solvent: Hexane or Heptane (HPLC Grade).

-

Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation and Derivatization

-

Sample Preparation: Aliquot 10–50 µL of protein hydrolysate or deproteinized biofluid into a microcentrifuge tube.

-

Ammonia Removal (Critical Step): Dry the sample completely using a vacuum centrifuge.

-

Causality: Residual ammonia or volatile biological amines will competitively react with TCPITC, consuming the reagent and creating massive interference peaks that co-elute with target analytes[1].

-

-

Buffering: Resuspend the dried pellet in 20 µL of Coupling Buffer. Vortex thoroughly to ensure the amino acids are fully solubilized and deprotonated.

-

Derivatization: Add 20 µL of the 5% TCPITC reagent. Seal the tube, vortex, and incubate at room temperature for 20 minutes. Primary and secondary amino acids rapidly [4].

-

Reagent Removal: Add 100 µL of Hexane, vortex vigorously for 30 seconds, and centrifuge to separate the phases. Discard the upper (organic) layer.

-

Causality: TCPITC is extremely lipophilic. The hexane wash selectively extracts unreacted TCPITC and non-polar byproducts (e.g., substituted thioureas), leaving the derivatized TCPTC-amino acids in the lower aqueous phase. This prevents baseline drift during the HPLC gradient.

-

-

Final Preparation: Lyophilize the remaining aqueous phase and reconstitute in 100 µL of Mobile Phase A prior to injection.

Caption: Logical decision tree for sample preparation and TCPITC derivatization.

Data Presentation and Chromatographic Conditions

Table 1: Comparative Properties of PITC vs. TCPITC Derivatives

| Feature | PITC (Edman's Reagent) | TCPITC | Causality / Analytical Advantage |

| Derivative Formed | PTC-Amino Acid | TCPTC-Amino Acid | TCPITC adds 4 Cl atoms to the phenyl ring. |

| Hydrophobicity (LogP) | Moderate | Very High | Dramatically enhanced retention of polar amino acids on C18 columns. |

| UV Absorbance Max | ~254 nm | ~270 nm (Shifted) | Hyperchromic shift reduces biological matrix interference. |

| MS/ECD Sensitivity | Low/Moderate | Extremely High | Electronegative chlorines act as excellent electron capturers for ECD/MS. |

| Sample Cleanup | Vacuum evaporation | Hexane extraction | TCPITC's extreme lipophilicity allows rapid, clean phase separation. |

Table 2: Optimized RP-HPLC Gradient for TCPTC-Amino Acids

Chromatographic Causality: Due to the extreme hydrophobicity imparted by the tetrachlorophenyl ring, a [5] is required to elute the derivatized analytes, compared to the milder gradients used for standard PTC-amino acids.

| Time (min) | % Mobile Phase A (Acetate Buffer) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 5.0 | 85 | 15 | 1.0 |

| 15.0 | 50 | 50 | 1.0 |

| 25.0 | 20 | 80 | 1.0 |

| 30.0 | 20 | 80 | 1.0 |

| 31.0 | 95 | 5 | 1.0 |

References

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples Source: PubMed Central (PMC) / NIH URL:[Link]

-

Edman Degradation: A Classic Protein Sequencing Technique Source: MetwareBio URL:[Link]

Sources

- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Bioconjugation with 2,3,4,5-Tetrachlorophenyl Isothiocyanate (TCPITC)

Executive Summary

The use of isothiocyanates (ITCs) for the modification of primary amines is a cornerstone technique in bioconjugation. While reagents like Fluorescein isothiocyanate (FITC) and Phenyl isothiocyanate (PITC) are ubiquitous, 2,3,4,5-Tetrachlorophenyl isothiocyanate (TCPITC) offers highly specialized advantages for drug development professionals and structural biologists. The addition of four chlorine atoms to the phenyl ring radically alters the molecule's physicochemical profile, providing enhanced electrophilic reactivity, extreme hydrophobicity, and a highly distinct isotopic signature for mass spectrometry (MS) characterization.

This application note details the mechanistic principles, comparative data, and a self-validating protocol for utilizing TCPITC as an amine-reactive bioconjugation tag.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful bioconjugation reaction, one must understand the causality behind the reagent's behavior. Isothiocyanates react readily with primary amines to yield stable thiourea linkages[1]. However, the efficiency of this reaction is governed by two competing factors: nucleophile availability and electrophile reactivity .

-

Nucleophile Availability (The pH Dependency): The rate of reaction between an isothiocyanate and an amino group is linearly related to the amine's pKa[1]. The ε-amino groups of lysine residues typically have a pKa of ~10.5. At physiological pH, these amines are protonated ( −NH3+ ) and non-nucleophilic. To drive the reaction, the buffer pH must be elevated to 8.5–9.5, ensuring a sufficient fraction of the amines are in their reactive free-base form ( −NH2 ).

-

Electrophile Reactivity (The Substituent Effect): While isothiocyanates are generally more resistant to hydrolysis than isocyanates or NHS-esters[2], their reactivity can be tuned. The four chlorine atoms on TCPITC exert a profound inductive electron-withdrawing group (EWG) effect. This pulls electron density away from the central isothiocyanate carbon, significantly enhancing its electrophilicity compared to unsubstituted PITC[3].

-

The Hydrolysis Trade-off: The enhanced electrophilicity that makes TCPITC react faster with amines also makes it more susceptible to nucleophilic attack by water. Therefore, maintaining anhydrous conditions during reagent storage and utilizing a rapid mixing protocol is critical to prevent premature reagent degradation.

Fig 1: Reaction mechanism of TCPITC with primary amines forming a stable thiourea linkage.

Comparative Reagent Profiling

Understanding where TCPITC fits within the broader toolkit of bioconjugation reagents is essential for experimental design. The table below summarizes the quantitative and qualitative differences between common ITC reagents.

| Reagent | Substituent Effect | Relative Electrophilicity | Hydrolysis Rate | Primary Application |

| Phenyl isothiocyanate (PITC) | None | Baseline | Low | N-terminal sequencing (Edman degradation) |

| Fluorescein isothiocyanate (FITC) | Mild EWG | Moderate | Moderate | Fluorescent labeling of antibodies/proteins |

| 2,3,4,5-Tetrachlorophenyl isothiocyanate (TCPITC) | Strong EWG (4x Cl) | High | High | Mass spec tagging, Hydrophobic modification |

Experimental Protocol: Lysine Conjugation with TCPITC

This protocol is engineered as a self-validating system. By incorporating a specific quenching step and leveraging the unique mass signature of the reagent, researchers can definitively confirm successful conjugation while eliminating false positives caused by non-covalent aggregation.

Buffer Exchange & Protein Preparation

-

Buffer Selection: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer at pH 9.0. Avoid any buffers containing primary amines (e.g., Tris, Glycine), as they will aggressively compete for the TCPITC reagent.

-

Protein Concentration: Exchange your target protein into the conjugation buffer using a centrifugal filter unit or dialysis. Adjust the final protein concentration to 2–5 mg/mL to favor bimolecular reaction kinetics over reagent hydrolysis.

Reagent Solubilization

-

Anhydrous Preparation: TCPITC is highly hydrophobic. Immediately prior to the reaction, dissolve TCPITC in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM to 20 mM stock solution[4].

-

Critical Insight: Do not store the solubilized TCPITC stock. Atmospheric moisture will rapidly hydrolyze the highly electrophilic ITC group.

Conjugation Reaction

-

Molar Excess: Calculate the required volume of TCPITC stock to achieve a 10- to 20-fold molar excess over the target protein.

-

Addition: Add the TCPITC solution dropwise to the stirring protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature (20–25°C) under continuous, gentle agitation.

Quenching & Purification

-

Quenching (Validation Step 1): Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50 mM[4]. Incubate for 15 minutes. This step consumes all unreacted TCPITC, preventing off-target reactions during downstream processing.

-

Purification: Remove the quenched TCPITC byproducts and organic solvents using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

Analytical Characterization (Validation Step 2)

-

LC-MS/MS Analysis: Analyze the intact conjugate or tryptic digest via mass spectrometry.

-

Isotopic Signature: Look for a mass shift of +270.9 Da per conjugation site. Crucially, validate the modification by identifying the distinct tetrachloro isotopic cluster (M, M+2, M+4, M+6, M+8) caused by the natural abundance of 35Cl and 37Cl . This isotopic fingerprint definitively proves the covalent attachment of the TCPITC tag.

Fig 2: Step-by-step workflow for the bioconjugation of proteins using TCPITC.

References

-

Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins Source: Royal Society Publishing URL: [Link]

-

Title: Cysteine specific bioconjugation with benzyl isothiocyanates Source: RSC Publishing URL: [Link]

Sources

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Covalent Modification of Cysteine Residues by Isothiocyanates

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanisms, Profiling Workflows, and Applications in Drug Discovery

Introduction & Mechanistic Overview

Isothiocyanates (ITCs) are a potent class of electrophilic compounds that have garnered significant attention in chemical biology, target discovery, and the development of targeted covalent inhibitors (TCIs). Characterized by the highly reactive -N=C=S functional group, ITCs react readily with biological nucleophiles. In proteomic systems, their primary targets are the unprotonated ε-amino groups of lysines and the thiolate anions of cysteines.

Causality of pH and Selectivity

The chemoselectivity of ITCs is fundamentally governed by the pH of the microenvironment. At physiological pH (7.4), the ε-amino group of lysine (pKa ~10.5) is predominantly protonated ( NH3+ ) and non-nucleophilic. Conversely, while the intrinsic pKa of free cysteine is ~8.3, specific protein microenvironments can significantly lower the pKa of catalytic or allosteric cysteines, increasing their highly reactive thiolate ( −S− ) fraction at neutral pH. Consequently, at pH 7.4–8.0, ITCs exhibit high chemoselectivity for reactive cysteines, forming dithiocarbamate adducts1[1].

Reversibility and Drug Design

Unlike the irreversible thioether bonds formed by Michael acceptors (e.g., acrylamides, maleimides), the dithiocarbamate linkage formed by ITCs is dynamically reversible. It can undergo retro-addition or thiol exchange in the presence of high concentrations of endogenous thiols like glutathione (GSH). This "reversible covalent" mechanism is highly advantageous in modern drug discovery, allowing for prolonged target engagement while minimizing the risk of permanent off-target toxicity and immune idiosyncrasies.

Key Biological Targets

ITCs modulate several critical cellular pathways through targeted cysteine modification:

-

Keap1-Nrf2 Pathway: Sulforaphane (SFN), a naturally occurring ITC, covalently modifies specific sensor cysteines (e.g., Cys151) on Keap1. This modification induces a conformational change that halts Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and activate cytoprotective Antioxidant Response Elements (ARE).

-

TRPA1 Ion Channel: Allyl isothiocyanate (AITC) activates the TRPA1 channel via covalent modification of N-terminal cysteines, a mechanism responsible for the pungent sensation of mustard and wasabi 2[2].

-

Tubulin: ITCs such as benzyl-ITC (BITC) and phenethyl-ITC (PEITC) covalently bind to cysteines in β-tubulin (e.g., Cys303), disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis3[3].

-

MEKK1 Kinase: Nutritional ITCs can functionally silence the MEKK1 protein kinase by covalently modifying a unique, highly reactive cysteine residue located within its ATP-binding pocket4[4].

Mechanism of Keap1-Nrf2 pathway activation via covalent modification of Keap1 cysteines by ITCs.

Data Visualization: Quantitative Summaries

Table 1: Common Isothiocyanate Probes and Proteomic Mass Shifts | ITC Probe | Chemical Formula of Addition | Monoisotopic Mass Shift (Da) | Common Biological Targets | | :--- | :--- | :--- | :--- | | Sulforaphane (SFN) | C6H11NOS2 | +177.027 | Keap1, Tubulin | | Phenethyl Isothiocyanate (PEITC) | C9H9NS | +163.043 | Tubulin, MEKK1 | | Benzyl Isothiocyanate (BITC) | C8H7NS | +149.027 | Tubulin, Cysteine Proteases | | Allyl Isothiocyanate (AITC) | C4H5NS | +99.014 | TRPA1 |

Table 2: Buffer and Reagent Compatibility for ITC Labeling

| Reagent Type | Compatible Options | Incompatible Options | Mechanistic Reason for Incompatibility |

|---|---|---|---|

| Buffers | HEPES, PBS, MOPS | Tris, Glycine, Ammonium | Primary amines compete with cysteines to form thioureas. |

| Reducing Agents | TCEP (Phosphine-based) | DTT, BME, GSH | Thiol-based reductants rapidly consume the electrophilic ITC probe. |

| Quenching Agents | Desalting columns | Unpurified mixtures | Excess ITC must be removed to prevent off-target reactions during downstream assays. |

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure accurate labeling, mapping, and kinetic profiling of ITC-cysteine adducts.

Protocol 1: In Vitro Covalent Labeling of Recombinant Proteins

Objective: To generate ITC-modified protein for downstream functional assays or mass spectrometry.

Expertise & Causality:

-

Buffer Selection: The buffer must be strictly amine-free. Primary amines in buffers like Tris or Glycine will act as competing nucleophiles, reacting with the ITC to form thioureas and preventing protein labeling.

-

Reducing Agents: Standard thiol-based reducing agents (DTT, β-mercaptoethanol) must be completely excluded during the labeling phase. As strong nucleophiles, they will rapidly consume the ITC probe.

Step-by-Step Methodology:

-

Preparation: Dilute the target recombinant protein to 10–50 µM in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Probe Addition: Prepare a 10 mM stock of the ITC probe (e.g., SFN, FITC, or Benzyl-ITC) in anhydrous DMSO. Add the probe to the protein solution to achieve a 10- to 50-fold molar excess. Ensure the final DMSO concentration remains ≤5% (v/v) to prevent protein precipitation.

-

Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1–4 hours. If using fluorescent ITCs (e.g., FITC), perform this step in the dark.

-

Quenching & Purification: Terminate the reaction and remove unreacted ITC by passing the mixture through a pre-equilibrated Zeba Spin Desalting Column (7K MWCO). The resulting eluate contains the purified, labeled protein. To validate success, analyze a 2 µL aliquot via Intact LC-MS to confirm the expected mass shift (see Table 1).

Protocol 2: Bottom-Up LC-MS/MS Validation of Modification Sites

Objective: To map the specific cysteine residue(s) modified by the ITC probe.

Expertise & Causality:

-

Preserving the Adduct: Because the dithiocarbamate adduct is susceptible to thiol exchange, DTT cannot be used for protein denaturation/reduction. Instead, Tris(2-carboxyethyl)phosphine (TCEP), a phosphine-based reductant lacking a thiol group, is used to reduce disulfides without displacing the ITC adduct.

-

Alkylation: Free, unreacted cysteines must be alkylated with iodoacetamide (IAA) to prevent artifactual disulfide scrambling during proteolytic digestion.

Step-by-Step Methodology:

-

Denaturation & Reduction: To 50 µL of the desalted labeled protein (from Protocol 1), add solid urea to achieve a final concentration of 8 M. Add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

-

Alkylation: Add iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to < 2 M, which is critical to maintain trypsin activity. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio and digest overnight at 37°C.

-

Desalting: Acidify the peptide digest with 1% Formic Acid (FA) to pH < 3. Desalt the peptides using C18 ZipTips according to the manufacturer's instructions.

-

LC-MS/MS Analysis: Analyze the desalted peptides via high-resolution liquid chromatography-tandem mass spectrometry (e.g., Orbitrap).

-

Data Analysis: Search the acquired MS/MS spectra against the target protein sequence, specifying the appropriate dynamic mass shift on cysteine residues (e.g., +177.027 Da for SFN, +149.027 Da for Benzyl-ITC) 3[3].

Step-by-step bottom-up proteomic workflow for identifying ITC-modified cysteine residues.

Protocol 3: Reversibility and Thiol-Exchange Assay

Objective: To determine the half-life and reversibility of the ITC-cysteine adduct under physiological thiol stress.

Step-by-Step Methodology:

-

Prepare the purified ITC-labeled protein (from Protocol 1) at 10 µM in PBS (pH 7.4).

-

Add Glutathione (GSH) to a physiologically relevant intracellular concentration (e.g., 5 mM).

-

Incubate the mixture at 37°C to simulate physiological conditions.

-

Withdraw 10 µL aliquots at specific time points (e.g., 0, 1h, 4h, 8h, 24h).

-

Immediately quench each aliquot by acidifying with 1% Formic Acid to halt thiol exchange.

-

Analyze the aliquots via intact protein mass spectrometry (LC-TOF) to monitor the time-dependent decrease of the adduct mass and the corresponding recovery of the apo-protein mass. This self-validates the dynamic nature of the specific ITC-protein pair.

References

- Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS.National Institutes of Health (NIH) / PMC.

- Cysteine specific bioconjugation with benzyl isothiocyanates.National Institutes of Health (NIH) / PMC.

- Nature-Inspired Pathogen and Cancer Protein Covalent Inhibitors: From Plants and Other N

- The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase.National Institutes of Health (NIH) / PMC.

Sources

- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Synthesis of Thioureas via Isothiocyanate-Amine Reaction

Abstract

This comprehensive technical guide provides an in-depth exploration of the reaction between isothiocyanates and primary amines to form N,N'-disubstituted thioureas. This transformation is a cornerstone in medicinal chemistry and drug discovery, valued for its efficiency, reliability, and broad functional group tolerance.[1] This document details the underlying reaction mechanism, provides a systematic guide to optimizing experimental parameters, and offers validated, step-by-step protocols for synthesis, purification, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemistry in their synthetic endeavors.

Introduction: The Significance of the Thiourea Moiety

The thiourea linkage (-NH-C(S)-NH-) is a privileged scaffold in modern pharmacology and chemical biology. Its unique ability to form strong, bidentate hydrogen bonds allows it to function as a potent anion recognition motif and a versatile pharmacophore. Thiourea derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, anticonvulsant, and anticancer properties.[2][3]

The reaction of an isothiocyanate with a primary amine is one of the most direct and efficient methods for constructing this valuable functional group.[4][5] Often characterized by high yields, mild reaction conditions, and operational simplicity, this nucleophilic addition reaction is a "click-type" transformation that has become indispensable for generating libraries of diverse molecular scaffolds for drug discovery and for bioconjugation applications.[5][6]

Core Reaction Mechanism

The formation of a thiourea from an isothiocyanate and a primary amine proceeds through a classical nucleophilic addition mechanism. The reaction can be dissected into two primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate's -N=C=S group.[4][5] The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This initial attack results in the formation of a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer: The zwitterionic intermediate is unstable and rapidly undergoes an intramolecular or intermolecular proton transfer. A second molecule of the amine can act as a base to facilitate this proton transfer, abstracting a proton from the newly bonded nitrogen and donating a proton to the nitrogen of the original isothiocyanate. This rearrangement neutralizes the charges and yields the stable, final N,N'-disubstituted thiourea product.[5]

The overall reaction is typically fast, exothermic, and high-yielding.[7]

Caption: Mechanism of thiourea formation.

Optimizing Experimental Conditions

While the reaction is generally robust, careful selection of experimental parameters is crucial for maximizing yield, purity, and reaction efficiency, especially with challenging substrates.

Solvent Selection

The choice of solvent is critical and depends on the solubility of the starting materials and the final product. The reaction proceeds well in a range of aprotic and protic solvents.[6] A key consideration is whether the thiourea product will precipitate from the reaction mixture, which can simplify purification significantly.[7]

| Solvent | Typical Use Case & Rationale | Reference(s) |

| Tetrahydrofuran (THF) | Excellent general-purpose solvent. Good solubility for a wide range of amines and isothiocyanates. | [5][7] |

| Acetonitrile (MeCN) | A polar aprotic solvent, suitable for many reactants. | [7] |

| Dichloromethane (DCM) | Effective for reactions at room temperature, especially with aliphatic amines. Easy to remove post-reaction. | [8] |

| Ethanol (EtOH) | A protic solvent that can facilitate proton transfer. Often used when the product is purified by recrystallization from the same solvent system. | [6][9] |

| N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent, useful for less reactive (e.g., electron-deficient aromatic) amines that require heating. | [6][10] |

| Water | A green and sustainable option, particularly effective for water-soluble amines. Can drive product precipitation. | [11][12] |

Temperature and Reaction Time

The reactivity of the amine dictates the required temperature.

-

Aliphatic Amines: These are generally highly nucleophilic and react rapidly with isothiocyanates. Most reactions are complete within 1-2 hours at room temperature (20-25°C).[7][8] The reaction is often exothermic, and for large-scale syntheses, initial cooling may be necessary.

-

Aromatic Amines: The nucleophilicity of aromatic amines is lower due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the ring increase reactivity, while electron-withdrawing groups decrease it significantly.[13] Consequently, these reactions often require heating (reflux) and longer reaction times to proceed to completion.[8]

Substrate Scope: Steric and Electronic Effects

The structure of both the amine and the isothiocyanate has a profound impact on the reaction rate.

| Reactant | Effect | Causality & Explanation | Reference(s) |

| Amine | Aliphatic > Aromatic | Aliphatic amines are more basic and their nitrogen lone pair is more available for nucleophilic attack. | [8] |

| Primary > Secondary | Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom. Secondary amines yield trisubstituted thioureas. | [5] | |

| Electron-Donating Groups | Increase the nucleophilicity of the amine, accelerating the reaction. | [13] | |

| Electron-Withdrawing Groups | Decrease the nucleophilicity of the amine, slowing the reaction and often necessitating harsher conditions (e.g., heat). | [13][14] | |

| Steric Hindrance | Bulky substituents near the amino group (e.g., ortho-substituted anilines or tert-butylamine) can significantly slow the reaction rate. | [6][12] | |

| Isothiocyanate | Acyl > Aryl > Alkyl | The strong electron-withdrawing effect of an adjacent acyl group makes the isothiocyanate carbon exceptionally electrophilic, leading to very rapid reactions. | [4][15] |

| Electron-Withdrawing Groups | Increase the electrophilicity of the isothiocyanate carbon, accelerating the reaction. |

Experimental Protocols

Safety Precaution: Isothiocyanates can be lachrymatory and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Workflow

Caption: General workflow for thiourea synthesis.

Protocol 1: Synthesis using an Aliphatic Amine at Room Temperature

This protocol is suitable for reactive primary amines like benzylamine.

Materials:

-

Phenyl isothiocyanate (1.0 mmol, 1.0 eq)

-

Benzylamine (1.0 mmol, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Round-bottom flask with magnetic stir bar

-

TLC plate (silica gel), Hexane/Ethyl Acetate mobile phase

Procedure:

-

To a solution of benzylamine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add phenyl isothiocyanate (1.0 mmol) dropwise at room temperature while stirring.[5]

-

Stir the resulting mixture at room temperature. The reaction is often complete within 1-2 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A typical mobile phase is a mixture of hexane and ethyl acetate. Spots can be visualized under UV light.[7]

-

Once the reaction is complete, the thiourea product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold THF or diethyl ether.

-

If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified further if necessary (see Protocol 4.4).

Protocol 2: Synthesis using an Aromatic Amine at Elevated Temperature

This protocol is for less reactive amines, such as 4-chloroaniline, which require heating.

Materials:

-

Benzyl isothiocyanate (1.0 mmol, 1.0 eq)

-

4-Chloroaniline (1.0 mmol, 1.0 eq)

-

tert-Butanol or DMF, 10 mL

-

Round-bottom flask with magnetic stir bar and reflux condenser

Procedure:

-

To a solution of 4-chloroaniline (1.0 mmol) in tert-butanol (10 mL), add benzyl isothiocyanate (1.0 mmol).[8]

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Stir the reaction at reflux until the starting amine is consumed, as monitored by TLC. This may take several hours.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified as described below.

Protocol 3: Product Purification by Recrystallization

Recrystallization is the most effective method for purifying solid thiourea products.[9]

Materials:

-

Crude thiourea product

-

Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)

-

Erlenmeyer flask, hot plate, Büchner funnel

Procedure:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until all the thiourea has just dissolved.[9]

-

(Optional) Decolorization: If the solution is colored (e.g., yellow), remove it from the heat, add a small amount of activated carbon (1-2% of the crude product weight), and reheat to boiling for a few minutes.[9]

-

Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a pre-heated receiving flask to prevent premature crystallization.

-

Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified thiourea product thoroughly in a vacuum desiccator or oven.

Troubleshooting Guide

| Problem | Likely Cause(s) | Recommended Solution(s) | Reference(s) |

| Low or No Product Yield | • Inactive starting materials (amine or isothiocyanate).• Insufficient reaction time or temperature for a deactivated amine.• Steric hindrance preventing reaction. | • Check purity of starting materials.• For aromatic amines, increase temperature to reflux and extend reaction time.• Consider alternative, less hindered starting materials if possible. | [8][10] |

| Low or Broad Melting Point | • Presence of impurities, such as unreacted starting materials or byproducts. | • The most effective solution is recrystallization (see Protocol 4.4).• Alternatively, wash the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold water or diethyl ether). | [9] |

| Product is Off-White or Yellowish | • Presence of colored organic impurities or minor degradation products. | • During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. | [9] |